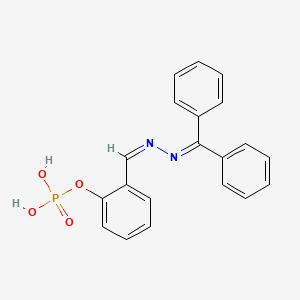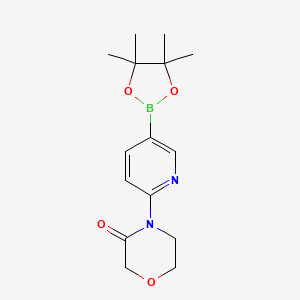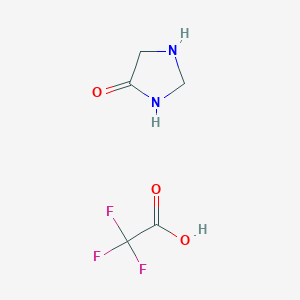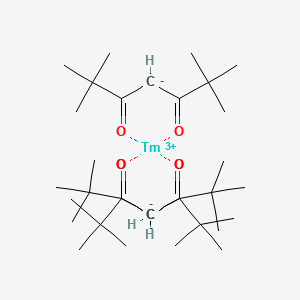
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazono group linked to a diphenylmethylene moiety, which is further connected to a phenyl dihydrogen phosphate group. The intricate arrangement of these functional groups endows the compound with distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the preparation of intermediate compounds through reactions such as Claisen condensation, followed by cyclization and decyclization reactions . The reaction conditions often require specific reagents, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, minimizing waste and reducing production time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate has diverse applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate involves its interaction with molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activities. The diphenylmethylene moiety may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazono derivatives and diphenylmethylene-containing molecules. Examples include:
- 2-(((Diphenylmethylene)hydrazono)methyl)pyridine
- 2-(((Diphenylmethylene)hydrazono)methyl)phenol
Uniqueness
The uniqueness of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H17N2O4P |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
[2-[(Z)-(benzhydrylidenehydrazinylidene)methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H17N2O4P/c23-27(24,25)26-19-14-8-7-13-18(19)15-21-22-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H,(H2,23,24,25)/b21-15- |
InChI-Schlüssel |
FRKKLCNYTMKNDR-QNGOZBTKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=N/N=C\C2=CC=CC=C2OP(=O)(O)O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2OP(=O)(O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12947578.png)
![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)






